N-(2,5-dimethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,5-dimethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C22H25N5O4S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,5-dimethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly its anticancer and antimicrobial activities.
Chemical Structure
The compound's structure can be broken down into several key components:
- Dimethoxybenzyl moiety : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
- Thieno-triazolo-pyrimidine core : Known for various pharmacological activities, including antitumor effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:
-
In vitro studies : Compounds bearing a thieno-triazole structure have shown significant cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) and others. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Compound Cell Line IC50 (µM) Mechanism Compound A A549 10.5 Apoptosis induction Compound B HeLa 8.7 Cell cycle arrest
A study evaluating a series of thieno-triazolo derivatives found that modifications at the benzyl position significantly influenced anticancer activity. Specifically, compounds with electron-withdrawing groups exhibited enhanced potency against A549 cells compared to their electron-donating counterparts .
Antimicrobial Activity
The antimicrobial properties of related compounds suggest that this compound may also exhibit activity against multidrug-resistant pathogens.
In a comparative study:
-
Screening against pathogens : Compounds similar in structure were tested against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
Pathogen Minimum Inhibitory Concentration (MIC) MRSA 12 µg/mL E. coli 15 µg/mL
The results indicated that modifications in the thieno-triazole framework could lead to enhanced antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .
Case Studies
- Case Study on Anticancer Efficacy : A recent investigation focused on the structure-activity relationship (SAR) of thieno-triazole derivatives revealed that specific substitutions at the benzyl position markedly increased cytotoxicity in A549 cells. The study utilized an MTT assay to assess cell viability post-treatment with varying concentrations of derivatives .
- Case Study on Antimicrobial Resistance : Another study explored the efficacy of synthesized compounds against resistant strains of bacteria. The findings underscored the importance of structural diversity in enhancing antimicrobial efficacy and provided insights into potential mechanisms of action .
Eigenschaften
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S/c1-4-10-26-21(29)20-16(9-11-32-20)27-18(24-25-22(26)27)7-8-19(28)23-13-14-12-15(30-2)5-6-17(14)31-3/h5-6,9,11-12H,4,7-8,10,13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNURHXGSCWBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.